molecular formula C7H4F4O3S B1456743 3-(Trifluoromethyl)phenyl fluorosulfonate CAS No. 1417220-63-3

3-(Trifluoromethyl)phenyl fluorosulfonate

Cat. No.: B1456743
CAS No.: 1417220-63-3
M. Wt: 244.17 g/mol
InChI Key: KPMGDOAPTQZMJY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl fluorosulfonate is a chemical compound with the formula C7H4F4O3S . It’s used in laboratory chemicals, manufacture of substances, and scientific research and development .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone, a related compound, has been reported to act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Safety and Hazards

3-(Trifluoromethyl)phenyl fluorosulfonate is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3 . It’s harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

1-fluorosulfonyloxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O3S/c8-7(9,10)5-2-1-3-6(4-5)14-15(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMGDOAPTQZMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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